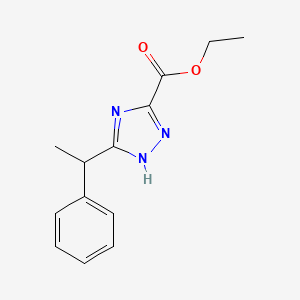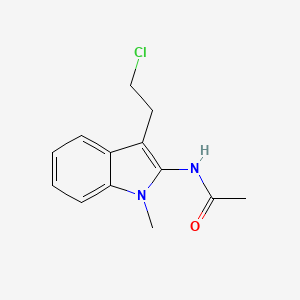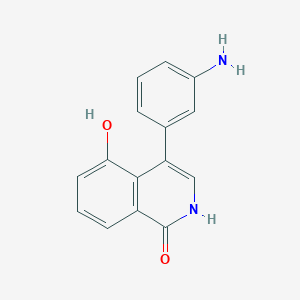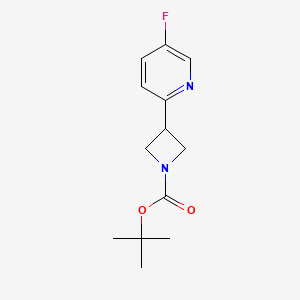
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one is a complex organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methyl-2-hydroxyacetophenone with 2-oxopropyl bromide in the presence of a base like potassium carbonate can yield the desired chromone derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: It may be investigated for drug development, particularly in designing novel pharmaceuticals with specific biological targets.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparación Con Compuestos Similares
Similar compounds to 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one include other chromone derivatives such as:
5-Hydroxymethylfurfural: Known for its applications in green chemistry and sustainable materials.
2-oxopropyl chromones: These compounds share structural similarities and may exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88214-19-1 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-6-methyl-2-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-8-3-4-12-10(5-8)14(17)11(7-15)13(18-12)6-9(2)16/h3-5,15H,6-7H2,1-2H3 |
Clave InChI |
MMJMLXUSIIBAFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C(C2=O)CO)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)







